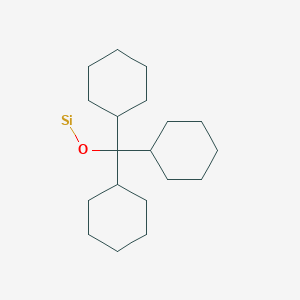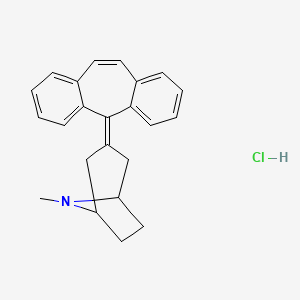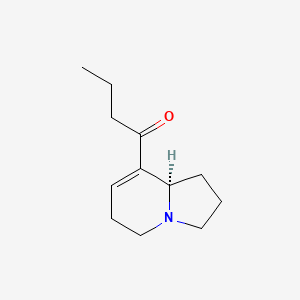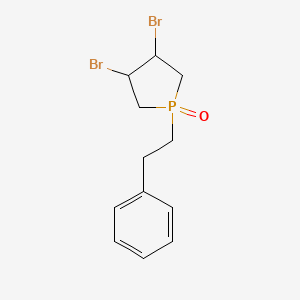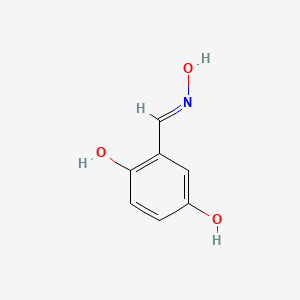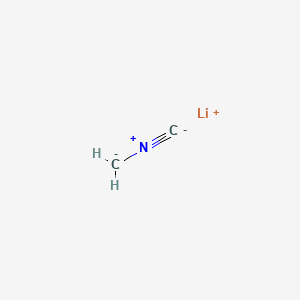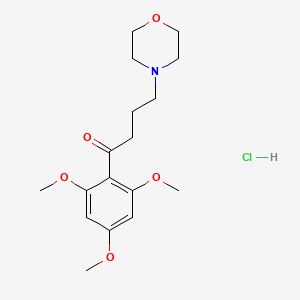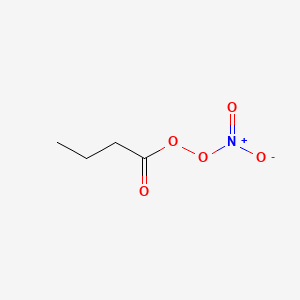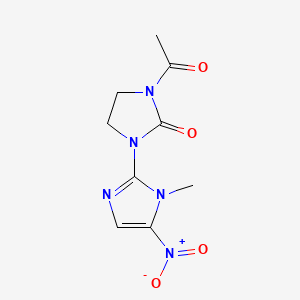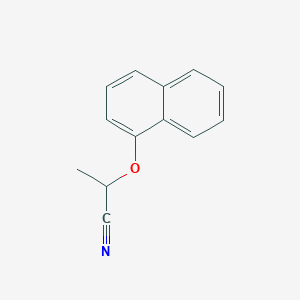
Propionitrile, 2-(1-naphthyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionitrile, 2-(1-naphthyloxy)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propionitrile backbone, with a naphthyloxy group attached to the second carbon of the propionitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionitrile, 2-(1-naphthyloxy)- can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of propionitrile, 2-(1-naphthyloxy)- typically involves the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Propionitrile, 2-(1-naphthyloxy)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The nitrile group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogens and other nucleophiles.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted nitriles.
Scientific Research Applications
Propionitrile, 2-(1-naphthyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used as a solvent and in the production of other chemicals
Mechanism of Action
The mechanism of action of propionitrile, 2-(1-naphthyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various reactions .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple aliphatic nitrile with a lower boiling point.
Aminopropionitrile: Contains an amino group in addition to the nitrile group.
Malononitrile: Contains two nitrile groups.
Pivalonitrile: A branched nitrile.
Butyronitrile: A longer-chain aliphatic nitrile.
Uniqueness
Propionitrile, 2-(1-naphthyloxy)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from simpler nitriles and allows for more diverse reactivity and functionality.
Properties
CAS No. |
35736-15-3 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-naphthalen-1-yloxypropanenitrile |
InChI |
InChI=1S/C13H11NO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,1H3 |
InChI Key |
IOUJSARVAFXOBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
